2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Butyrylcholinesterase Alzheimer's disease Regioisomer SAR

2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1286724-41-1) is a pyridazinone-acetic acid hybrid (C₁₃H₁₂N₂O₄, MW 260.25) bearing a 2-methoxyphenyl substituent at C-3 of the pyridazinone ring and a free carboxylic acid terminus at N-2. This compound serves as a key intermediate or scaffold for synthesizing amide conjugates and carbamate derivatives evaluated as butyrylcholinesterase (BuChE) inhibitors, aldose reductase inhibitors, and monoamine oxidase-A (MAO-A) inhibitors.

Molecular Formula C13H12N2O4
Molecular Weight 260.249
CAS No. 1286724-41-1
Cat. No. B2634183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
CAS1286724-41-1
Molecular FormulaC13H12N2O4
Molecular Weight260.249
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)O
InChIInChI=1S/C13H12N2O4/c1-19-11-5-3-2-4-9(11)10-6-7-12(16)15(14-10)8-13(17)18/h2-7H,8H2,1H3,(H,17,18)
InChIKeyRRDLGCHGHMPJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1286724-41-1): Procurement-Relevant Identity and Class Benchmarking


2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1286724-41-1) is a pyridazinone-acetic acid hybrid (C₁₃H₁₂N₂O₄, MW 260.25) bearing a 2-methoxyphenyl substituent at C-3 of the pyridazinone ring and a free carboxylic acid terminus at N-2 . This compound serves as a key intermediate or scaffold for synthesizing amide conjugates and carbamate derivatives evaluated as butyrylcholinesterase (BuChE) inhibitors, aldose reductase inhibitors, and monoamine oxidase-A (MAO-A) inhibitors [1]. Commercially available from multiple vendors at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC), it is marketed exclusively for research and further manufacturing use .

Why Generic Substitution Fails for 2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: Regioisomeric, Functional, and Scaffold Divergence


Superficially similar pyridazinone-acetic acid analogs (e.g., 3-methoxy or 4-methoxy regioisomers, methyl ester prodrugs, or carbamate adducts) cannot be interchanged with the target compound because three orthogonal structural variables dictate distinct physicochemical and pharmacological profiles. First, methoxy regioisomerism (ortho vs. meta vs. para) on the 3-phenyl substituent generates LogP differences averaging 0.75 log units between isomeric pairs of pyridazinones [1]. Second, the free carboxylic acid confers a fundamentally different hydrogen-bonding capacity and ionization state compared to the methyl ester prodrug, independently confirmed by the ester's measured LogP of 0.58 versus the significantly more polar acid . Third, the target compound is a simple acetic acid-bearing monomeric pyridazinone, whereas the most potent BuChE inhibitors in this chemical series are carbamate adducts requiring an additional synthetic step from the acid precursor—meaning the acid scaffold and the bioactive carbamate represent different chemical entities with distinct selectivity profiles [2].

Head-to-Head Comparator Evidence for 2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid


Methoxy Substitution Regioisomer BuChE Selectivity Cliff: 2-OCH₃ vs. 3-OCH₃ vs. 4-OCH₃ Pyridazinone Scaffolds

Among forty-four [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives, the 2-methoxyphenyl (ortho) scaffold consistently yielded the most potent and selective BuChE inhibitors. The heptylcarbamate derivative built on the 2-methoxyphenyl core (16c) achieved an eqBuChE IC₅₀ of 12.8 µM with no AChE inhibition at 100 µM, whereas the corresponding meta- and para-methoxy analogs within the same study showed substantially weaker BuChE inhibition [1]. This ortho-substitution effect on the 3-phenyl ring of the pyridazinone nucleus is critical for BuChE active-site accommodation, and the free carboxylic acid form (the target compound) is the essential synthetic precursor to these active carbamates [1].

Butyrylcholinesterase Alzheimer's disease Regioisomer SAR

Acidic Warhead vs. Ester Prodrug: LogP Divergence and Ionization-Driven Property Contrast

The free carboxylic acid target compound and its corresponding methyl ester exhibit a substantial lipophilicity divergence that dictates solubility, permeability, and formulation strategy. The methyl [3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate has an experimentally derived LogP of 0.58 and a LogSW of −1.70 , while the free acid (target compound) is expected to have a LogP approximately 1.0–1.5 log units lower based on the well-characterized carboxylic acid vs. methyl ester ΔLogP relationship and the ionizable nature of the acid at physiological pH [1]. The ester also has 5 rotatable bonds, Hacc = 5, Hdon = 0, and tPSA = 70.4 Ų , whereas the acid gains one H-bond donor (Hdon = 1), altering its pharmacokinetic permeability classification.

Lipophilicity Physicochemical profiling Prodrug design

Vendor QC Traceability: Batch-Specific NMR/HPLC/GC Documentation vs. Minimal Vendor Data

Among commercial sources for CAS 1286724-41-1, Bidepharm provides batch-level QC documentation including NMR, HPLC, and GC analytical reports at 97% standard purity . Other vendors (AKSci, Chemscene, Chemenu, Leyan) list the compound at 95–98% purity but do not publicly commit to providing batch-specific multi-method QC certificates . For procurement decisions where downstream biological reproducibility depends on documented chemical identity and purity, this QC documentation gap is operationally meaningful.

Quality control Procurement Analytical characterization

Pyridazinone Acetic Acid Scaffold Class vs. Carbamate Appendage: Aldose Reductase and MAO-A Pharmacophore Compatibility

The pyridazinone-acetic acid substructure—independent of carbamate derivatization—is a recognized pharmacophore for aldose reductase (AR) inhibition. N-acetic acid derivatives of 4-carboxy-6-arylpyridazin-3-ones exhibit in vitro AR IC₅₀ values in the range of 10⁻⁵ to 10⁻⁴ M, with the most active analog (4f, 4-i-PrC₆H₄ at C-6) achieving an IC₅₀ of 0.95 × 10⁻⁵ M [1]. Separately, pyridazinylacetic acid derivatives have been characterized as selective MAO-A inhibitors, with the most potent compound exhibiting an IC₅₀ of 0.006 µM against MAO-A [2]. These two target classes are structurally and mechanistically distinct from BuChE, demonstrating that the pyridazinone-acetic acid core possesses polypharmacological potential that the carbamate adducts do not encompass.

Aldose reductase MAO-A Scaffold hopping

Best Research and Industrial Application Scenarios for 2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid


Synthesis of Selective BuChE Inhibitor Libraries via Carbamate or Amide Conjugation

The target compound serves as the essential carboxylic acid precursor for generating focused libraries of [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamates, the only structural class demonstrated to confer BuChE-selective inhibition with negligible AChE activity at 100 µM [1]. Procurement of the ortho-methoxy regioisomer (CAS 1286724-41-1) rather than meta or para analogs is critical, as the 2-methoxyphenyl scaffold was the most potent BuChE-inhibitory core among 44 tested derivatives [1].

Aldose Reductase Inhibitor Screening and Dual-Target Probe Development

The pyridazinone-acetic acid core is a validated aldose reductase pharmacophore with in vitro IC₅₀ values in the 10⁻⁵–10⁻⁴ M range [2]. The free carboxylic acid at N-2 is essential for AR inhibitory activity, making the target compound directly suitable for AR biochemical screening without ester hydrolysis. Combined AR inhibition and antioxidant properties have been demonstrated for this scaffold class [2].

MAO-A Selective Inhibitor Lead Generation and Computational Docking Studies

Pyridazinylacetic acid derivatives exhibit selective MAO-A inhibition, with the most active analog in this scaffold class achieving an IC₅₀ of 0.006 µM [3]. The target compound's free acid functionality and 2-methoxyphenyl substituent provide the core pharmacophore for docking-based virtual screening and structure-guided optimization of MAO-A selective inhibitors [3].

Physicochemical Profiling and Prodrug Design Using the Free Acid–Ester Pair

The paired availability of the free acid (target compound, CAS 1286724-41-1) and its methyl ester analog (CAS 923077-74-1, LogP = 0.58) enables systematic investigation of how the carboxylic acid-to-ester conversion modulates LogP, aqueous solubility, and permeability . This paired system is valuable for teaching prodrug design principles and for conducting parallel artificial membrane permeability assays (PAMPA) comparing acid and ester forms .

Quote Request

Request a Quote for 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.